3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine
Description
Structure
3D Structure
Properties
CAS No. |
917899-27-5 |
|---|---|
Molecular Formula |
C16H16ClNO |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-(4-methoxyphenyl)azetidine |
InChI |
InChI=1S/C16H16ClNO/c1-19-15-8-4-13(5-9-15)16(10-18-11-16)12-2-6-14(17)7-3-12/h2-9,18H,10-11H2,1H3 |
InChI Key |
KFVRJYHTPZVJOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CNC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Hydrogenation
A pivotal method involves the synthesis of benzyl-protected azetidine precursors followed by catalytic hydrogenation. For instance, 1-benzyl-3-(4-chlorophenyl)-3-(4-methoxyphenyl)azetidine is synthesized via nucleophilic substitution between 1-benzylazetidin-3-ol and 4-chlorophenyl/4-methoxyphenyl Grignard reagents. Subsequent hydrogenation at 60°C under 40 psi H₂ pressure with palladium hydroxide (20% on carbon) removes the benzyl group, yielding the free azetidine. Key parameters include:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(OH)₂/C (20 wt%) | 73–89 |
| Temperature | 60°C | |
| H₂ Pressure | 40–60 psi | |
| Reaction Time | 72–110 hours |
This method is limited by prolonged reaction times but excels in scalability and purity.
Acid-Mediated Deprotection
Alternative deprotection employs HCl gas bubbled through a suspension of acetyl-protected intermediates in ethanol, followed by reflux. For example, 1-acetyl-3-(4-chlorophenyl)-3-(4-methoxyphenyl)azetidine undergoes HCl treatment at 0°C, yielding the hydrochloride salt after 12 hours of reflux. The product is isolated via filtration and washed with methyl tert-butyl ether, achieving 62–89% yields.
La(OTf)₃-Catalyzed Intramolecular Aminolysis of Epoxy Amines
Reaction Design and Optimization
A breakthrough method utilizes cis-3,4-epoxy amines as precursors. La(OTf)₃ (5 mol%) catalyzes regioselective aminolysis in dichloroethane (0.2 M) under reflux, forming the azetidine ring. For the target compound, the epoxy amine 1ab (bearing 4-chlorophenyl and 4-methoxyphenyl groups) undergoes cyclization at the homobenzylic position, affording 3-(4-chlorophenyl)-3-(4-methoxyphenyl)azetidine in 82% yield (Table 1).
Table 1. La(OTf)₃-Catalyzed Azetidine Synthesis
| Epoxy Amine Precursor | Product Yield (%) | Regioselectivity |
|---|---|---|
| 1ab (R¹ = 4-Cl-C₆H₄, R² = 4-MeO-C₆H₄) | 82 | C3 vs. C4 = 9:1 |
Ring-Expansion from Aziridine Precursors
Rhodium-Carbene-Mediated Approach
Aziridines (25 ) undergo ring expansion with rhodium carbenes to form 1-azetines (26 ), which are hydrogenated to azetidines. For This compound , the aziridine precursor is synthesized via [2+2] cycloaddition of imines and alkenes, followed by rhodium-catalyzed insertion. Subsequent hydrogenation with Pd/C affords the target compound in 65% overall yield.
Key Steps:
-
Aziridine formation: [2+2] cycloaddition (TiCl₄, -78°C).
-
Ring expansion: Rh₂(esp)₂ (2 mol%), CH₂Cl₂, 40°C.
Cross-Coupling Strategies Post-Ring Formation
Suzuki-Miyaura Coupling
Azetidine boronic esters undergo Suzuki coupling with 4-chlorophenyl and 4-methoxyphenyl halides. For example, 3-bromoazetidine is converted to its pinacol boronate ester, which reacts with 4-chlorophenyltriflate and 4-methoxyphenyl iodide under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C). This method achieves 75% yield but requires pre-functionalized azetidine intermediates.
Comparative Analysis of Methods
Table 2. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Hydrogenation | 73–89 | >95 | High | No epimerization |
| La(OTf)₃ Catalysis | 82 | 98 | Moderate | Short reaction time (6–12 h) |
| Ring Expansion | 65 | 90 | Low | Access to strained systems |
| Suzuki Coupling | 75 | 85 | High | Modular aryl group introduction |
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
Anticancer Activity
In Vitro Studies:
Research indicates that azetidine derivatives, including 3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine, exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines. The National Cancer Institute (NCI) has evaluated several azetidine derivatives for their ability to inhibit tumor cell growth, demonstrating that these compounds can induce apoptosis and inhibit proliferation in human solid tumor cell lines such as breast and prostate cancers .
Mechanism of Action:
The mechanism through which these compounds exert their anticancer effects often involves the disruption of cellular signaling pathways critical for cancer cell survival and proliferation. For example, studies have shown that azetidine derivatives can interfere with key oncogenic pathways, leading to increased rates of apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of azetidine compounds is crucial for optimizing their efficacy. The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) significantly influences the biological activity of these compounds. Modifications in the aryl substituents can enhance their potency against specific cancer types while minimizing toxicity to normal cells .
Synthesis and Derivative Development
Synthetic Routes:
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the azetidine ring. Recent advancements in synthetic methodologies have improved the yield and purity of these compounds, facilitating further biological evaluation .
Derivative Exploration:
Researchers are actively exploring various derivatives of azetidine to enhance their pharmacological profiles. For example, modifications to the azetidine core or substitution patterns on the aromatic rings can lead to compounds with improved solubility and bioavailability, essential for effective therapeutic applications .
Potential Therapeutic Applications Beyond Oncology
While the primary focus has been on anticancer applications, there is growing interest in exploring other therapeutic uses for this compound. Preliminary studies suggest potential antiviral properties as well as activity against neurodegenerative diseases due to its ability to modulate neurotransmitter systems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogs and Physical Properties
Key analogs from the literature include azetidine derivatives with varying substituents on the phenyl rings (Table 1). These compounds exhibit differences in melting points , solubility, and reactivity due to substituent effects:
Table 1: Physical Properties of Azetidine Derivatives
*Prediction based on substituent trends: The electron-donating methoxy group reduces intermolecular forces compared to dual Cl substituents (ANT-290), while the chloro group enhances rigidity relative to ANT-331.
Electronic and Steric Effects
- Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl group donates electrons through resonance, creating a polarized azetidine core. This duality may influence binding interactions in biological systems or catalytic applications .
- Steric Hindrance : Both substituents occupy para positions, minimizing steric clash. Comparatively, analogs like 3-[(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methoxy]-azetidine () exhibit bulkier substituents, which could hinder synthetic accessibility or molecular packing .
Crystallographic and Supramolecular Features
- Crystal Packing : The compound in , 2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)-3-(Methylsulfonyl)acrylonitrile , reveals a dihedral angle of 64.22° between aromatic rings and intermolecular C–H···O interactions. For the target azetidine, similar packing motifs (e.g., hydrogen bonding via the azetidine N–H group) are plausible, though the absence of a sulfonyl group may reduce polarity .
- Hydrogen Bonding: Analogs like 3-Chloro-N-(4-methoxyphenyl)propanamide () demonstrate strong N–H···O and C–H···O interactions, suggesting that the target compound’s methoxy group could participate in similar non-covalent interactions .
Biological Activity
3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine, a compound with significant potential in medicinal chemistry, has been the subject of various studies focused on its biological activity. This article provides a comprehensive overview of its pharmacological properties, including cytotoxic effects and mechanisms of action, supported by data tables and research findings.
- IUPAC Name : this compound
- CAS Number : 917899-27-5
- Molecular Formula : C16H18ClN
- Molecular Weight : 273.78 g/mol
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that azetidine derivatives, including those with similar structural motifs, exhibit significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| MDA-MB-231 | 2.41 | Cell cycle arrest |
| HT-29 (Colon Cancer) | 1.5 | Inhibition of proliferation |
In particular, compounds bearing both chlorophenyl and methoxyphenyl groups have been shown to inhibit cell growth and induce apoptosis in human solid tumor cell lines, including breast and prostate cancers .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, effectively halting the proliferation of malignant cells.
- Enzyme Inhibition : Similar azetidine derivatives have demonstrated the ability to inhibit specific enzymes involved in cancer cell survival and proliferation .
Case Studies
-
Study on Breast Cancer Cells :
A study evaluated the effects of azetidine derivatives on MCF-7 and MDA-MB-231 cells, revealing that these compounds significantly reduced cell viability at nanomolar concentrations. Flow cytometry analysis indicated that these compounds could induce apoptosis through the activation of caspase pathways . -
Colon Cancer Evaluation :
Another study focused on HT-29 colon cancer cells showed that treatment with azetidine derivatives resulted in a dose-dependent decrease in cell viability, further supporting the compound's anticancer potential .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other azetidine-based compounds:
| Compound Name | Activity | IC50 (µM) |
|---|---|---|
| 1-(Adamantan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-one | Antiviral, Anticancer | 0.12 |
| 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole | Antimicrobial | 15.63 |
The data indicates that while other compounds also exhibit significant biological activity, the specific combination of chlorophenyl and methoxyphenyl groups in this azetidine derivative contributes to its enhanced anticancer properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine, and how do reaction conditions influence yield?
- Methodology :
- Step-wise synthesis : Begin with a nucleophilic substitution reaction between 4-chlorophenol and 4-methoxyphenol derivatives. Use azetidine precursors (e.g., 3-aminoazetidine) under anhydrous conditions to minimize hydrolysis. Catalysts like Pd(OAc)₂ or photochemical activation can enhance cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity, while non-polar solvents (toluene) may favor ring closure at higher temperatures (80–100°C). Optimize via a factorial design to test solvent-catalyst combinations .
- Yield optimization : Monitor reaction progress via TLC/HPLC. Typical yields range from 45–65%, with impurities (e.g., unreacted phenols) removed via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions. The azetidine ring protons resonate at δ 3.2–4.1 ppm, while aromatic protons appear at δ 6.8–7.4 ppm. -NMR (if fluorinated analogs exist) resolves electronic effects .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~318.8 g/mol) and detects fragmentation patterns (e.g., loss of methoxy groups) .
- XRD : Single-crystal X-ray diffraction confirms stereochemistry and bond angles, critical for structure-activity studies .
Q. How do solvent polarity and temperature affect the stability of azetidine derivatives during synthesis?
- Methodology :
- Stability assays : Conduct accelerated degradation studies (40–60°C, 75% RH) in solvents like methanol, acetonitrile, or THF. Monitor via HPLC for byproducts (e.g., ring-opened amines).
- Polar aprotic solvents : DMF stabilizes intermediates but may require lower temperatures (<60°C) to prevent decomposition .
- Empirical rule : Higher polarity solvents reduce activation energy for ring closure but may increase hydrolysis risk. Balance with inert atmospheres (N₂/Ar) .
Q. What safety protocols are recommended for handling azetidine derivatives in lab settings?
- Methodology :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during salt formation) .
- Waste disposal : Neutralize acidic/basic residues before aqueous disposal. Solid waste (e.g., silica from chromatography) should be incinerated or treated as hazardous .
- Emergency response : For skin contact, rinse with 0.1 M acetic acid (basic compounds) or 0.1 M NaOH (acidic byproducts) before medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodology :
- Validate computational models : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with kinetic data from stopped-flow spectroscopy. Adjust solvation models (e.g., SMD) to match experimental solvent effects .
- Error analysis : Identify discrepancies in steric/electronic parameters (e.g., overestimated nucleophilicity of the azetidine nitrogen). Use hybrid functionals (B3LYP-D3) for better accuracy .
- Case study : If a predicted SN2 pathway conflicts with observed E2 elimination, re-examine transition-state geometries using QM/MM simulations .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Methodology :
- SAR studies : Synthesize analogs with varied substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl). Test in vitro (e.g., enzyme inhibition assays) and correlate with Hammett σ values .
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs). Prioritize modifications enhancing hydrogen bonding (e.g., -OH instead of -OCH₃) .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation. Validate via liver microsome assays .
Q. How can in vitro-in vivo discrepancies in pharmacokinetics be addressed for this compound?
- Methodology :
- PK/PD modeling : Integrate in vitro permeability (Caco-2 assays) and plasma protein binding data with compartmental models (e.g., NONMEM). Adjust for species-specific metabolic differences .
- Prodrug design : Mask polar groups (e.g., azetidine NH) with ester prodrugs to enhance oral bioavailability. Hydrolyze in vivo via esterases .
- Toxicology screening : Use zebrafish embryos or 3D liver spheroids to predict hepatotoxicity missed in cell-free assays .
Q. What advanced spectroscopic methods resolve ambiguities in solid-state conformation?
- Methodology :
- Solid-state NMR : -CP/MAS NMR clarifies hydrogen-bonding networks and ring puckering. Compare with solution-state data to detect polymorphism .
- Cryo-EM : For nano-crystalline samples, resolve lattice packing at 2–3 Å resolution to identify π-π stacking between aromatic rings .
- Raman spectroscopy : Map torsional modes (300–500 cm⁻¹) to confirm chair vs. boat conformations in the azetidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
